molecular formula C30H59NO7 B1240258 N-Hexylglucosylsphingosine CAS No. 41613-22-3

N-Hexylglucosylsphingosine

Cat. No.: B1240258
CAS No.: 41613-22-3
M. Wt: 545.8 g/mol
InChI Key: CWJSBRFSPKTGMD-BPLSCXTRSA-N
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Description

N-Hexylglucosylsphingosine is a synthetic sphingolipid analog characterized by a sphingosine backbone modified with a hexyl chain and a glucose moiety. It is primarily utilized in biochemical research as an inhibitor of cerebroside metabolism, targeting enzymes involved in glycosphingolipid pathways. Its synthesis involves the use of 1,2-O-Cyclohexylidene-myo-inositol Tetraacetate, a key intermediate in the production of inhibitors that modulate lipid-processing enzymes . The compound’s structural design emphasizes lipophilicity (via the hexyl chain) and substrate mimicry (via the glucosyl group), enabling competitive enzyme inhibition.

Properties

CAS No.

41613-22-3

Molecular Formula

C30H59NO7

Molecular Weight

545.8 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(E,3R)-2-(hexylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H59NO7/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-25(33)24(31-21-19-8-6-4-2)23-37-30-29(36)28(35)27(34)26(22-32)38-30/h18,20,24-36H,3-17,19,21-23H2,1-2H3/b20-18+/t24?,25-,26-,27-,28+,29+,30-/m1/s1

InChI Key

CWJSBRFSPKTGMD-BPLSCXTRSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NCCCCCC)O

Synonyms

N-hexyl-O-glucosylsphingosine
N-hexylglucosylsphingosine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following compounds share structural or functional similarities with N-Hexylglucosylsphingosine, though their applications and biochemical targets may differ.

Structural and Functional Comparison

Table 1: Key Features of this compound and Analogous Compounds

Compound Name Structural Class Key Functional Groups Hypothesized Biological Target Reference
This compound Sphingolipid analog Hexyl, glucosyl, sphingosine backbone Cerebroside metabolism enzymes (e.g., glucocerebrosidase)
(2S,3R,5S)-5-[(N-Formyl-l-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid (Compound a) Hydroxyhexadecanoic acid derivative Formyl-leucyl-oxy, hexyl, hydroxy Lipid-modifying enzymes (e.g., lipases)
(2S,3S,5S)-5-[(N-Formyl-l-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid (Compound b) Hydroxyhexadecanoic acid derivative Formyl-leucyl-oxy, hexyl, hydroxy Lipid-modifying enzymes (stereoisomer-specific targets)
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one (Compound c) Dihydropyranone Hexyl, undecyl, cyclic ester Membrane lipid interactions or signaling pathways
(S)-[(S,E)-Henicos-7-en-10-yl]N-formyl-l-leucinate (Compound d) Leucinate ester Formyl-leucine, hencos-enyl chain Enzymes with esterase or leucine-binding domains
Conduritol B epoxide Cyclitol derivative Epoxide, cyclohexene α-Glucosidases (irreversible inhibition)
Mechanistic and Functional Differences
  • This compound vs. Hydroxyhexadecanoic Acid Derivatives (Compounds a, b): While this compound features a sphingosine backbone critical for mimicking natural glycosphingolipids, Compounds a and b are based on hydroxyhexadecanoic acid with formyl-leucine modifications. This structural divergence suggests distinct targets: this compound likely interferes with glucocerebrosidase in lipid storage disorders, whereas Compounds a/b may modulate lipase activity or lipid hydrolysis due to their fatty acid backbone and leucine-derived ester groups .
  • This compound vs. Dihydropyranone (Compound c): Compound c’s dihydropyranone ring and long alkyl chains (hexyl, undecyl) suggest a role in membrane permeability or signaling, contrasting with this compound’s enzyme-targeted design. The absence of a sugar moiety in Compound c further limits its utility in glycosidase inhibition .
  • This compound vs. Conduritol B Epoxide: Both compounds inhibit glycosidases, but Conduritol B epoxide acts via covalent binding to α-glucosidases through its reactive epoxide group. In contrast, this compound employs non-covalent substrate competition, leveraging its glucosyl group for specificity .

Research Implications and Limitations

  • Synthetic Utility: The use of 1,2-O-Cyclohexylidene-myo-inositol Tetraacetate in synthesizing this compound highlights its role as a versatile precursor for sphingolipid analogs .

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